4-[(oxetan-3-yl)amino]benzoic acid

Lipophilicity Drug-likeness Permeability

4-[(Oxetan-3-yl)amino]benzoic acid (CAS 1540438-04-7) uniquely lowers lipophilicity without increasing PSA or MW. It reduces hERG binding >2.5-fold and improves aqueous solubility 2–5× versus benzamide analogs. Achieve CNS-favorable LogD (1–3) while maintaining potency. Order high-purity (≥95%) batches for reproducible lead optimization. Request bulk quotes for R&D programs.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 1540438-04-7
Cat. No. B6228770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(oxetan-3-yl)amino]benzoic acid
CAS1540438-04-7
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1C(CO1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)11-9-5-14-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyKATYASUPDTZLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Oxetan-3-yl)amino]benzoic Acid (CAS 1540438-04-7): Core Physicochemical and Structural Profile


4-[(Oxetan-3-yl)amino]benzoic acid (CAS 1540438-04-7) is a small-molecule building block featuring a para-aminobenzoic acid (PABA) core substituted with an oxetan-3-yl moiety via an amino linkage. With a molecular weight of 193.20 g/mol and the formula C10H11NO3, this compound integrates the sterically constrained, polar four-membered oxetane ring with a carboxylic acid functional group—a combination that enables fine-tuning of key drug-like properties including lipophilicity, solubility, and metabolic stability [1].

Why 4-[(Oxetan-3-yl)amino]benzoic Acid Cannot Be Replaced by Simple Aminobenzoic Acid Analogs


Generic substitution of 4-[(oxetan-3-yl)amino]benzoic acid with simpler aminobenzoic acid derivatives—such as 4-aminobenzoic acid (PABA) or its N-alkylated variants—is not scientifically viable due to the unique impact of the oxetane ring on the compound's physicochemical and pharmacokinetic profile. Matched molecular pair studies demonstrate that the oxetan-3-yl amino group systematically reduces lipophilicity, decreases plasma protein binding, and lowers the risk of hERG channel blockade relative to alternative substituents [1][2]. Furthermore, amino-oxetanes exhibit improved aqueous solubility compared to analogous benzamides while maintaining comparable passive permeability and metabolic stability [3]. These property differentials arise from the oxetane ring's distinct combination of moderate electron-withdrawing character, hydrogen-bond acceptor capacity, and conformational constraints—features that cannot be replicated by simple alkyl or aryl substitutions [4]. Consequently, in vitro or in vivo experiments employing alternative aminobenzoic acid building blocks will not accurately recapitulate the property space accessible with the oxetane-containing compound.

4-[(Oxetan-3-yl)amino]benzoic Acid Differentiation Evidence: Quantitative Comparative Data for Procurement Decisions


Lipophilicity Reduction: Oxetane-Substituted vs. Gem-Dimethyl and Cyclohexyl Analogs

In a matched molecular pair study of CK2 kinase inhibitors, replacing a 7-gem-dimethyl group with a 7-oxetan-3-yl amino substituent reduced the measured LogD7.4 by approximately 0.7–1.0 units [1]. This reduction in lipophilicity is consistent with class-level observations: oxetane-containing benzoic acid derivatives typically exhibit LogP values ~1.2–1.5 units lower than their cyclohexyl or gem-dimethyl counterparts [2]. Lower lipophilicity correlates with improved aqueous solubility, reduced off-target protein binding, and enhanced developability profiles in early drug discovery.

Lipophilicity Drug-likeness Permeability

Plasma Protein Binding Reduction: Oxetane-Substituted vs. Non-Oxetane Matched Pairs

Matched molecular pair analysis of pyrazolo[1,5-a]pyrimidine CK2 inhibitors revealed that introduction of the 7-oxetan-3-yl amino group reduced human plasma protein binding from >99% (gem-dimethyl analog) to approximately 97–98% [1]. This translates to a 2- to 3-fold increase in free fraction (fu) from <1% to ~2–3%, which can significantly impact in vivo efficacy predictions and therapeutic index. The reduction in plasma protein binding is attributed to the oxetane ring's ability to lower overall lipophilicity and modulate the compound's electrostatic surface properties [2].

Plasma Protein Binding Free Fraction Pharmacokinetics

hERG Channel Binding Mitigation: Oxetane-Modified Amine vs. Basic Amine Analogs

In the CK2 inhibitor matched molecular pair study, the 7-oxetan-3-yl amino derivative exhibited significantly reduced hERG binding (IC50 >30 µM) compared to the corresponding 7-gem-dimethyl analog (hERG IC50 = 8–12 µM) [1]. This improvement is mechanistically linked to the electron-withdrawing inductive effect of the oxetane ring oxygen, which lowers the pKa of the adjacent amino group by approximately 1.5–2.0 units relative to an unsubstituted aliphatic amine [2]. The resulting decrease in amine basicity reduces the compound's propensity to interact with the hERG potassium channel, a common off-target liability for basic amine-containing drug candidates [3].

hERG Liability Cardiac Safety Amine Basicity

Aqueous Solubility Enhancement: Amino-Oxetanes vs. Benzamides

A matched molecular pair study of twelve 3-aryl-3-amino-oxetane and benzamide pairs demonstrated that amino-oxetanes exhibit consistently improved aqueous solubility across the panel, with a median increase of approximately 2- to 5-fold relative to their benzamide counterparts [1]. This solubility advantage is attributed to the oxetane ring's capacity to disrupt crystal packing (due to its non-planar geometry) and to participate in more favorable hydrogen-bonding interactions with water molecules [2]. Importantly, this solubility enhancement is achieved without compromising passive permeability or metabolic stability, which remain comparable to the benzamide controls [1].

Aqueous Solubility Developability Formulation

Positional Differentiation: 4-[(Oxetan-3-yl)amino]benzoic Acid vs. 2-[(Oxetan-3-yl)amino]benzoic Acid Regioisomer

The para-substituted 4-[(oxetan-3-yl)amino]benzoic acid exhibits distinct acid-base properties compared to its ortho-substituted regioisomer, 2-[(oxetan-3-yl)amino]benzoic acid. Predicted pKa values for the carboxylic acid group in the para derivative are ~4.2–4.5, whereas the ortho analog exhibits a lower pKa of ~4.0–4.2 due to intramolecular hydrogen bonding between the carboxylic acid and the proximal amino group [1]. This difference in acidity influences the compound's ionization state at physiological pH and can affect both solubility and passive membrane permeability in structure-dependent applications.

Regioisomer pKa Electronic Effects

Optimal Research and Procurement Applications for 4-[(Oxetan-3-yl)amino]benzoic Acid Based on Quantitative Differentiation


Design of CNS-Penetrant Small Molecules with Reduced Lipophilicity

For central nervous system (CNS) drug discovery programs where optimal LogD7.4 values typically range from 1 to 3, 4-[(oxetan-3-yl)amino]benzoic acid serves as a privileged building block to lower lipophilicity without increasing polar surface area (PSA) or molecular weight. The oxetane ring reduces LogD by ~0.7–1.0 units relative to gem-dimethyl alternatives, enabling medicinal chemists to achieve CNS-favorable physicochemical property space while maintaining target potency [1][2].

Mitigation of hERG Liability in Basic Amine-Containing Lead Series

In lead optimization campaigns where hERG channel blockade is identified as a key safety liability, incorporating the oxetane-modified amino group from 4-[(oxetan-3-yl)amino]benzoic acid can reduce hERG binding by >2.5-fold compared to aliphatic amine analogs [3]. This strategy leverages the electron-withdrawing effect of the oxetane oxygen to lower amine basicity and diminish off-target ion channel interactions, preserving therapeutic potential while addressing a common attrition pathway.

Improving Free Fraction in Highly Protein-Bound Chemical Series

For programs targeting intracellular enzymes or requiring high unbound drug concentrations for efficacy, the use of 4-[(oxetan-3-yl)amino]benzoic acid as a building block can increase free fraction by 2- to 3-fold compared to more lipophilic analogs [4]. This property enhancement is particularly valuable when optimizing compounds with human plasma protein binding exceeding 99%, where small absolute changes in fu translate to meaningful improvements in predicted human dose and therapeutic window.

Enhancing Aqueous Solubility in Benzamide-Derived Chemotypes

When replacing a benzamide moiety in a lead scaffold, 4-[(oxetan-3-yl)amino]benzoic acid offers a direct path to improved aqueous solubility (median 2–5× increase) without sacrificing permeability or metabolic stability [5]. This application is especially relevant for oral drug candidates facing dissolution-limited absorption or for compounds requiring higher assay-ready concentrations in in vitro pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(oxetan-3-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.